molecular formula C18H28N2O3S B11346976 N,N-diethyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N,N-diethyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11346976
M. Wt: 352.5 g/mol
InChI Key: MKHQAPSLHNRERH-UHFFFAOYSA-N
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Description

N,N-DIETHYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and a 4-methylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using suitable reagents such as carboxylic acids or their derivatives.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonylation reaction, often using methanesulfonyl chloride as the sulfonylating agent.

    Substitution with the 4-Methylphenyl Group: The final step involves the substitution of the piperidine ring with the 4-methylphenyl group, typically achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of suitable catalysts or under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound, such as sulfoxides or sulfones.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

N,N-DIETHYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-DIETHYL-1-(4-METHYLPHENYL)CYCLOHEXANAMINE HYDROCHLORIDE: A structurally similar compound with a cyclohexane ring instead of a piperidine ring.

    N,N-DIETHYL-1-(4-METHYLPHENYL)ISOQUINOLINE-3-CARBOXAMIDE: Another similar compound with an isoquinoline ring.

Uniqueness

N,N-DIETHYL-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H28N2O3S

Molecular Weight

352.5 g/mol

IUPAC Name

N,N-diethyl-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H28N2O3S/c1-4-19(5-2)18(21)17-10-12-20(13-11-17)24(22,23)14-16-8-6-15(3)7-9-16/h6-9,17H,4-5,10-14H2,1-3H3

InChI Key

MKHQAPSLHNRERH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C

Origin of Product

United States

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